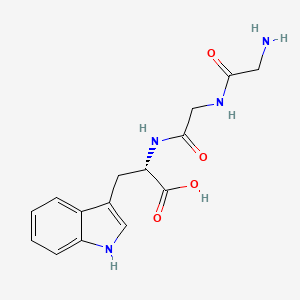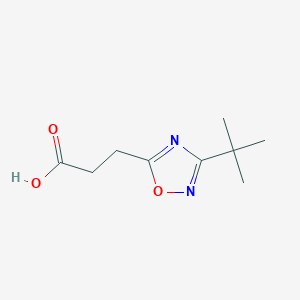![molecular formula C15H22ClNO4 B1439068 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide CAS No. 1171215-60-3](/img/structure/B1439068.png)
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide
Descripción general
Descripción
2-Chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide, also known as 2-Chloro-N-acetyl-3,4,5-triethoxybenzyl amide, is a chemical compound of the amide family. It is a white solid with a molecular weight of 293.8 g/mol and a melting point of 105-106°C. 2-Chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide is used in scientific research and laboratory experiments as a reagent, to study its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis :
- A study focused on understanding the molecular structure of similar compounds, highlighting the conformation of N—H bonds and geometric parameters typical of acetanilides. This research is significant for understanding the molecular behavior of 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide (Gowda et al., 2007).
Metabolism and Bioactivation Studies :
- Investigations into the metabolism of chloroacetamide herbicides, which are structurally similar to the compound , reveal complex metabolic pathways in liver microsomes. This research is crucial for understanding how similar compounds are processed biologically (Coleman et al., 2000).
Therapeutic Applications :
- A novel anilidoquinoline derivative, structurally related to 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide, showed significant antiviral and antiapoptotic effects, particularly in treating Japanese encephalitis. This indicates potential therapeutic applications for related compounds (Ghosh et al., 2008).
Synthesis and Characterization Studies :
- Research on synthesizing and characterizing related acetamide compounds provides insights into their chemical properties and potential applications in various fields, including pharmaceuticals and agriculture (Zhong-cheng & Wan-yin, 2002).
Conformational Analysis :
- Studies examining the conformation of various acetamide derivatives help in understanding their physical and chemical properties, which could be relevant for the development of new compounds or applications (Ishmaeva et al., 2015).
Investigations in Pesticide Development :
- Investigations into derivatives of phenoxyacetamide, a class to which 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide belongs, provide valuable information for the development of potential pesticides (Olszewska et al., 2011).
Propiedades
IUPAC Name |
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4/c1-4-19-12-7-11(10-17-14(18)9-16)8-13(20-5-2)15(12)21-6-3/h7-8H,4-6,9-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDIYQYLCSLPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)

![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)




![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)

